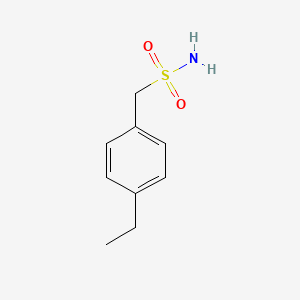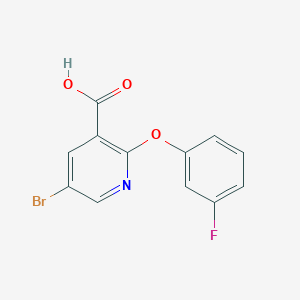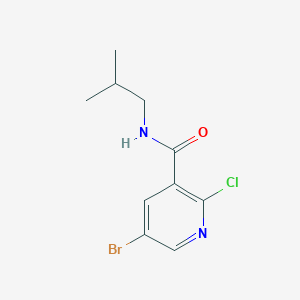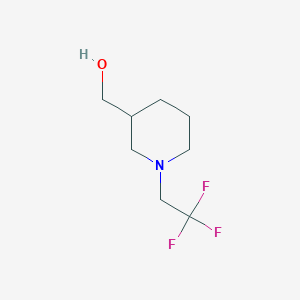
3-(2-ブロモフェノキシ)ピロリジン塩酸塩
説明
“3-(2-Bromophenoxy)pyrrolidine hydrochloride” is a chemical compound that has gained increasing attention in the field of scientific research due to its versatile properties and applications. It has a molecular formula of C10H13BrClNO and a molecular weight of 278.57 g/mol .
Molecular Structure Analysis
The InChI code for “3-(2-Bromophenoxy)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the presence of a bromophenoxy group attached to a pyrrolidine ring, along with a hydrochloride group.科学的研究の応用
医薬品化学
医薬品化学において、3-(2-ブロモフェノキシ)ピロリジン塩酸塩は、N-(フェニルスルホニル)ベンズアミドの合成に使用され、これはBcl-2阻害剤として作用します 。これらの阻害剤は、アポトーシス(細胞死)が調節不全となる特定のがんや自己免疫疾患など、異常なBcl-2活性を伴う状態の治療に不可欠です。
材料科学
材料科学において、この化合物のユニークな特性により、貴重な構成要素となっています。 これは、強化された耐久性または機能性のために特定の分子構造を必要とする高度なポリマーまたはコーティングの開発に使用できます .
分析化学
分析化学者は、3-(2-ブロモフェノキシ)ピロリジン塩酸塩をクロマトグラフィー、質量分析、またはその他の分析手法における標準または試薬として使用することがあります。 これは、さまざまなサンプル中の複雑な混合物の定量または同定に役立ちます .
化学工学
化学工学の観点から、この化合物はプロセス最適化に不可欠なものとなります。 さまざまな条件下でのその反応性と安定性を研究することで、工業規模での化学反応の効率を向上させることができます .
作用機序
- Pyrrolidine alkaloids are naturally occurring nitrogen-containing compounds found in bacteria, fungi, plants, and animals. They have diverse pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
Result of Action
生化学分析
Biochemical Properties
3-(2-Bromophenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .
Cellular Effects
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux . These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Bromophenoxy)pyrrolidine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, 3-(2-Bromophenoxy)pyrrolidine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-(2-Bromophenoxy)pyrrolidine hydrochloride can maintain its activity for extended periods, although its potency may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
3-(2-Bromophenoxy)pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic state . Understanding these pathways is crucial for predicting the compound’s effects and potential side effects.
Transport and Distribution
Within cells and tissues, 3-(2-Bromophenoxy)pyrrolidine hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues . The distribution of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-(2-Bromophenoxy)pyrrolidine hydrochloride is an important factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular distribution of 3-(2-Bromophenoxy)pyrrolidine hydrochloride is essential for elucidating its mechanism of action.
特性
IUPAC Name |
3-(2-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUWIUFWPFAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)




![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

